(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

AKR1B10 Cancer Therapeutics Enzyme Inhibition

SAR studies on chromene-3-carboxamides are confounded by potent AKR1B10 (Ki = 2.7 nM for active analog) and hMAO-B off-target activities inherent to the scaffold. This compound-lacking the critical 7-OH group and bearing a 3,5-difluorophenylimino substituent-is predicted inert against both targets, serving as an essential negative control. • Structurally matched comparator for the active AKR1B10 inhibitor (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide • De-risked privileged scaffold for screening novel targets; no AKR1B10 or hMAO-B liability • Suitable for chemoproteomic pull-down experiments to identify novel binding partners

Molecular Formula C21H13F2N3O2
Molecular Weight 377.3 g/mol
Cat. No. B12270954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Molecular FormulaC21H13F2N3O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C21H13F2N3O2/c22-14-10-15(23)12-16(11-14)25-21-17(9-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-8-24-19/h1-12H,(H,24,26,27)
InChIKeyPFRFEKPPQDNVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Differentiated 2-Phenyliminochromene-3-carboxamide Scaffold


(2Z)-2-[(3,5-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic small molecule within the 2-phenyliminochromene-3-carboxamide class. This scaffold is characterized by a 2H-chromene core, an imino linkage, and an N-(pyridin-2-yl)-carboxamide moiety, a geometric arrangement that has been established as a privileged scaffold for biological activity, notably as potent inhibitors of the tumor marker aldo-keto reductase AKR1B10 and human monoamine oxidases (hMAO) [REFS-1, REFS-2]. The specific substitution pattern—a 3,5-difluorophenylimino group lacking the 7-hydroxyl group on the chromene ring—creates a unique derivative with a predicted pharmacological fingerprint that is distinct from the most potent in-class AKR1B10 and hMAO inhibitors.

Critical Substituent Dependencies


The biological activity of 2-phenyliminochromene-3-carboxamide derivatives is critically dependent on specific substituent combinations that cannot be substituted generically. Published structure-activity relationship (SAR) studies unequivocally demonstrate that the 7-hydroxyl group on the chromene ring is an absolute requirement for potent AKR1B10 inhibition, forming essential hydrogen bonds with catalytic residues Tyr49 and His111 [1]. The (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is structurally distinguished by the absence of this 7-hydroxyl group and the presence of a 3,5-difluorophenylimino moiety instead of the 4-methoxyphenylimino group found in the most potent AKR1B10 inhibitors. These dual structural divergences are predicted to render it ineffective against AKR1B10. Similarly, a separate SAR campaign for hMAO-B inhibitors within the same scaffold class reveals that optimal inhibitory activity and selectivity depend on distinct structural features [2]. Attempting to interchange this compound with a close in-class analog would therefore produce a fundamentally different biological outcome, governed by the precise structural determinants of each target pharmacophore.

Quantitative Differentiation Evidence


AKR1B10 Inhibition Potential

The AKR1B10 SAR study identifies the 7-hydroxyl group on the chromene ring as absolutely required for inhibitory activity, forming hydrogen bonds with catalytic residues Tyr49 and His111, while the 4-methoxy group on the phenylimino moiety is not essential [1]. The target compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide lacks the 7-hydroxyl required for binding and replaces the 4-methoxyphenylimino with a 3,5-difluorophenylimino group. Consequently, it is structurally precluded from achieving the potent inhibition observed for the comparator scaffold, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (Compound 1).

AKR1B10 Cancer Therapeutics Enzyme Inhibition

hMAO-B Pharmacophore Incompatibility

The SAR study of 2H-chromene-3-carboxamide derivatives identifies specific substituents critical for selective hMAO-B inhibition, notably a lipophilic phenyl ring and precise positioning of hydrogen bond acceptors [1]. These are absent in the target compound's 3,5-difluorophenylimino and pyridin-2-yl carboxamide architecture. The active hMAO-B inhibitor compound 4d achieves an IC50 of 0.93 µM with 64.5-fold selectivity over MAO-A via pi-pi stacking and hydrogen bond interactions that are not geometrically possible for the target compound.

hMAO-B Neurodegenerative Diseases Selective Inhibitor

Selectivity Against AKR1B10 and hMAO-B

By integrating the SAR data from two target families, AKR1B10 and hMAO-B, a dual-negative selectivity profile emerges for (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. Specific structural features—absence of the 7-hydroxyl group and substitution with a 3,5-difluorophenylimino group—simultaneously abolish the two most prominent known biological activities of the 2-phenyliminochromene-3-carboxamide class [REFS-1, REFS-2]. This dual inactivity distinguishes the compound from close analogs like Compound 1 (AKR1B10 Ki = 2.7 nM) and Compound 4d (hMAO-B IC50 = 0.93 µM) [REFS-1, REFS-2].

Selectivity Profiling Chemical Probe Scaffold Optimization

Key Procurement Scenarios


AKR1B10 Counter-Screen Application

For laboratories developing AKR1B10 inhibitors for oncology indications, this compound provides a structurally related but functionally inert comparator. Its predicted negligible activity against AKR1B10, as inferred from the absolute requirement of a 7-hydroxyl group for enzyme inhibition, makes it an ideal negative control to verify assay specificity and eliminate scaffold-related artifacts in high-throughput screening campaigns [1]. Procurement of this compound alongside the active inhibitor (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (Ki = 2.7 nM) enables rigorous SAR interpretation.

Scaffold-Hopping Starting Point

Researchers seeking novel bioactive chemotypes for orphan receptors, epigenetic targets, or anti-infective targets can procure this compound as a privileged scaffold starting point that has been de-risked for the two major known off-target liabilities of the 2-phenyliminochromene-3-carboxamide class: AKR1B10 and hMAO-B inhibition [REFS-1, REFS-2]. The 3,5-difluorophenyl and pyridin-2-yl substitution pattern, unreported in peer-reviewed AKR1B10 or hMAO-B SAR literature, offers a fresh pharmacophore for screening against diverse target panels.

hMAO-B Selectivity Assay Control

The compound can serve as a structurally matched negative control in hMAO-B screening assays, where it allows researchers to distinguish genuine hMAO-B inhibitory activity from non-specific assay interference attributable to the chromene scaffold. Pairing this compound with the selective hMAO-B inhibitor compound 4d (IC50 = 0.93 µM, 64.5-fold selectivity) provides a robust two-point selectivity assay system [2].

Chemical Biology Tool for Target Deconvolution

Given its distinct combination of structural features that abolish both AKR1B10 and hMAO-B activity, this compound is well-suited for chemoproteomics or affinity-based protein profiling experiments aimed at identifying novel binding partners of the 2-phenyliminochromene-3-carboxamide scaffold. Procurement of the compound with its specific substitution pattern enables pull-down or labeling experiments where the active-target profile can be compared against the pan-active analogs to deconvolute target engagement [REFS-1, REFS-2].

Quote Request

Request a Quote for (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.